molecular formula C15H18N2O5 B14540110 1,3-Dimethyl-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate CAS No. 62031-15-6

1,3-Dimethyl-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate

Cat. No.: B14540110
CAS No.: 62031-15-6
M. Wt: 306.31 g/mol
InChI Key: AVMYMOCFUAJXLH-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate typically involves the condensation of 1,3-dimethyl-1H-pyrazole with 3,4,5-trimethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or chloroform for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dimethyl-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-1H-pyrazol-5-yl benzoate
  • 1,3-Dimethyl-1H-pyrazol-5-yl 4-methoxybenzoate
  • 1,3-Dimethyl-1H-pyrazol-5-yl 3,4-dimethoxybenzoate

Uniqueness

1,3-Dimethyl-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate is unique due to the presence of three methoxy groups on the benzoate moiety. This structural feature imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets .

Properties

CAS No.

62031-15-6

Molecular Formula

C15H18N2O5

Molecular Weight

306.31 g/mol

IUPAC Name

(2,5-dimethylpyrazol-3-yl) 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C15H18N2O5/c1-9-6-13(17(2)16-9)22-15(18)10-7-11(19-3)14(21-5)12(8-10)20-4/h6-8H,1-5H3

InChI Key

AVMYMOCFUAJXLH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C

Origin of Product

United States

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